molecular formula C15H16N2O4 B11011349 methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate

methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate

Cat. No.: B11011349
M. Wt: 288.30 g/mol
InChI Key: FITCLMRXAUFKHM-UHFFFAOYSA-N
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Description

Methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety, which is known for its biological activity and relevance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Coupling with Beta-Alanine: The final step involves coupling the isoquinoline derivative with beta-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoquinoline ring, forming carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology

In biological research, methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate can be used to study enzyme interactions and metabolic pathways. Its isoquinoline core is known to interact with various biological targets, making it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound holds promise for the development of new drugs. Isoquinoline derivatives have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate is unique due to its specific combination of the isoquinoline core and beta-alanine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

methyl 3-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]propanoate

InChI

InChI=1S/C15H16N2O4/c1-17-9-12(14(19)16-8-7-13(18)21-2)10-5-3-4-6-11(10)15(17)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)

InChI Key

FITCLMRXAUFKHM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC(=O)OC

Origin of Product

United States

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